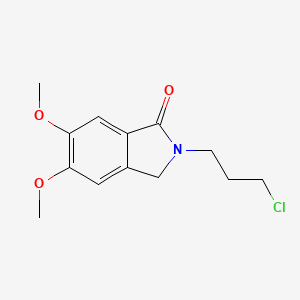
2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one is a chemical compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a chloropropyl group and two methoxy groups attached to the isoindolinone core. Isoindolinone derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one typically involves the reaction of 5,6-dimethoxyphthalic anhydride with 3-chloropropylamine. The reaction is carried out in the presence of a suitable solvent, such as toluene, under reflux conditions. The resulting intermediate is then cyclized to form the isoindolinone core. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The isoindolinone core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: This compound shares the chloropropyl group but has a different core structure.
3-Chloropropyltrimethoxysilane: Similar in having a chloropropyl group, but it is a silane derivative.
2-(3-Chloropropyl)-5,6-dimethoxyphthalimide: A structurally related compound with a phthalimide core.
Uniqueness
2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one is unique due to its isoindolinone core, which imparts distinct chemical and biological properties. The presence of both chloropropyl and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1163250-40-5 |
|---|---|
Molekularformel |
C13H16ClNO3 |
Molekulargewicht |
269.72 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-5,6-dimethoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C13H16ClNO3/c1-17-11-6-9-8-15(5-3-4-14)13(16)10(9)7-12(11)18-2/h6-7H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
OISZAQVSUYHBKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CN(C2=O)CCCCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)

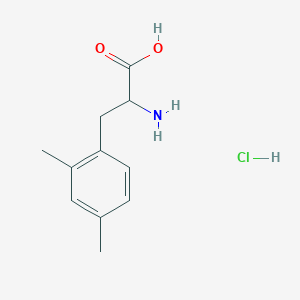
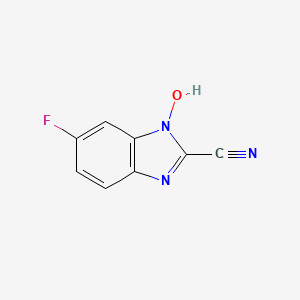

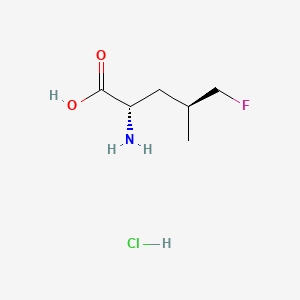
![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)

![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
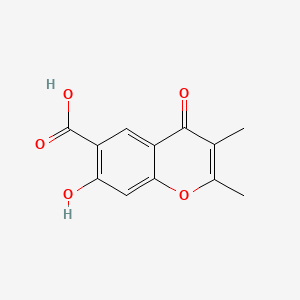
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)

